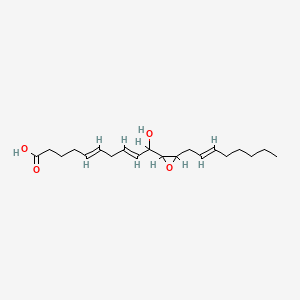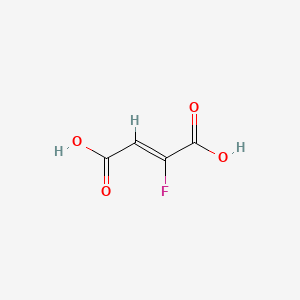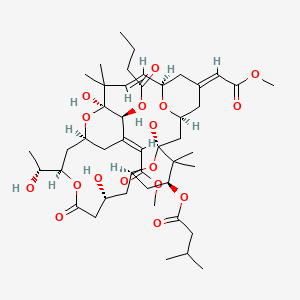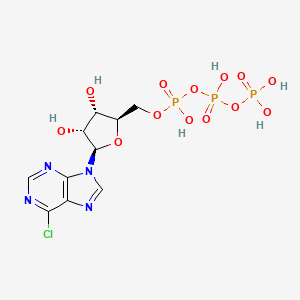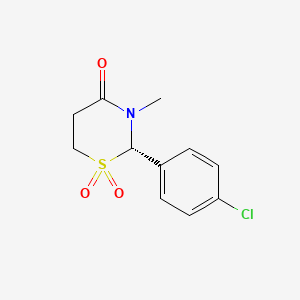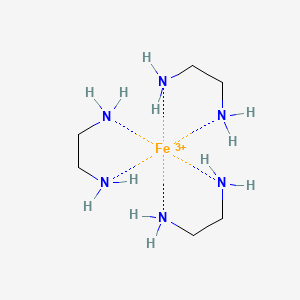
tris(ethylenediamine)iron(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(ethylenediamine)iron(3+) is an iron coordination entity and an ethylenediamine derivative.
Aplicaciones Científicas De Investigación
Catalysis and Fuel Cells : Tris(ethylenediamine)iron(III) chloride, when calcinated, serves as a non-precious metal catalyst for proton exchange membrane fuel cells. It shows promising electrocatalytic performance, including better oxygen reduction reaction (ORR) and higher power density compared to other catalysts, making it a valuable component in fuel cell technology (Wang et al., 2019).
Molecular Building Blocks : The compound has been utilized in the solvothermal synthesis of molecular metal chalcogenides, showcasing its utility in creating complex molecular structures with potential applications in materials science (Chen et al., 2000).
Photo-ligand Substitution Reactions : Tris(ethylenediamine)iron(III) is involved in photo-ligand substitution reactions, demonstrating a high quantum yield. This property is significant for understanding the light-induced chemical reactions in coordination complexes (Nakashima & Kida, 1977).
Synthesis of Nanocrystals : It is used as a precursor in the synthesis of iron sulfide nanocrystals, highlighting its role in nanotechnology and materials science (Akhtar et al., 2013).
Precursor for AlN Materials : Tris(ethylenediamine) Al(III) Cl3, a similar compound, is a potential precursor for the preparation of bulk AlN and thin films, indicating the versatility of ethylenediamine complexes in materials preparation (Chaurasia et al., 2019).
Modeling Enzymatic Functions : Iron(III) complexes with ethylenediamine-based ligands are studied as models for intradiol-cleaving catechol dioxygenases, important in bioinorganic chemistry (Velusamy et al., 2003).
Aerobic Epoxidation Catalysts : Certain tris(ethylenediamine)iron(III) derivatives serve as catalysts in the aerobic epoxidation of olefins, useful in organic synthesis (Takai et al., 1991).
Inorganic Chemistry Education : Its cobalt analogue is used in educational experiments to demonstrate techniques in coordination chemistry (Borer et al., 2002).
Iron-Catalyzed Grignard Cross-Coupling : Tris(acetylacetonato)iron(III), a related complex, is efficient in catalyzing cross-coupling reactions between aryl Grignard reagents and alkyl halides (Nagano & Hayashi, 2004).
Solvation Studies : The solvation characteristics of tris(ethylmaltolato)iron(III) are studied, contributing to the understanding of solvation in various solvents, relevant in chemistry (Alshehri et al., 1994).
Propiedades
Fórmula molecular |
C6H24FeN6+3 |
|---|---|
Peso molecular |
236.14 g/mol |
Nombre IUPAC |
ethane-1,2-diamine;iron(3+) |
InChI |
InChI=1S/3C2H8N2.Fe/c3*3-1-2-4;/h3*1-4H2;/q;;;+3 |
Clave InChI |
NLOZXXSIEHRGPX-UHFFFAOYSA-N |
SMILES canónico |
C(CN)N.C(CN)N.C(CN)N.[Fe+3] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



